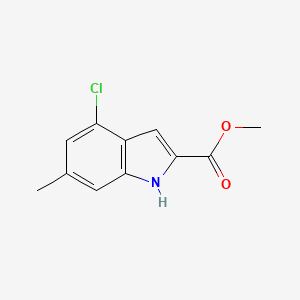
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate (M4C6MICA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of indole, a heterocyclic aromatic compound, which is widely used in the synthesis of various pharmaceuticals and other compounds. M4C6MICA is a versatile compound, with applications in a variety of areas, including organic synthesis, medicinal chemistry, and pharmacology.
Applications De Recherche Scientifique
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents. Additionally, it has been used as a substrate for the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, methyl 4-chloro-6-methyl-1H-indole-2-carboxylate may reduce inflammation and associated pain.
Biochemical and Physiological Effects
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been shown to reduce the production of prostaglandins and to inhibit the activity of enzymes involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize, and can be purified by recrystallization or chromatography. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is relatively expensive, and its solubility in organic solvents is limited.
Orientations Futures
There are a number of potential future directions for further research on methyl 4-chloro-6-methyl-1H-indole-2-carboxylate. For example, further studies could be conducted to elucidate the exact mechanism of action of the compound, and to determine its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate as a starting material for the synthesis of other compounds. Finally, further studies could be conducted to explore the potential of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate as a substrate for enzyme-catalyzed reactions.
Méthodes De Synthèse
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate can be synthesized by the reaction of 4-chloro-6-methyl-1H-indole-2-carboxylic acid with methyl iodide in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-70°C for several hours. The reaction yields a white solid, which can then be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBODDQIUZDPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

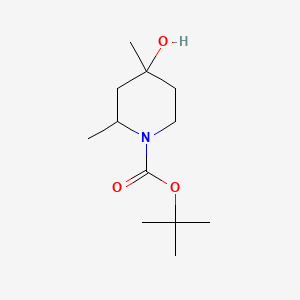
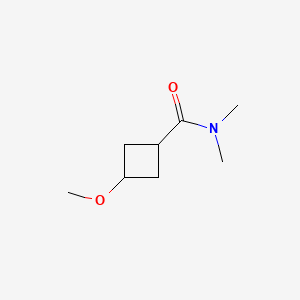
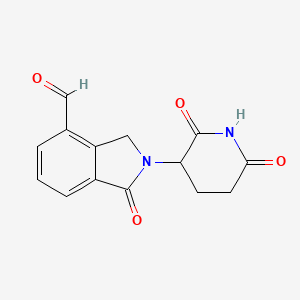
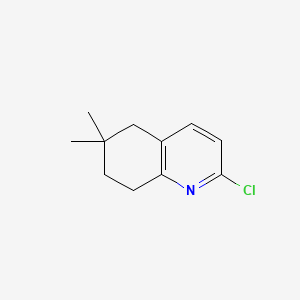
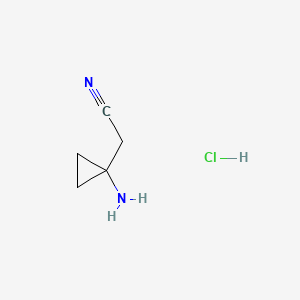
![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
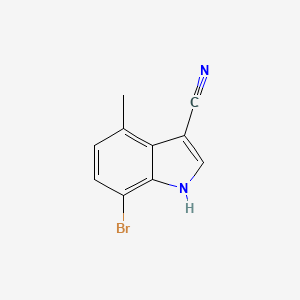
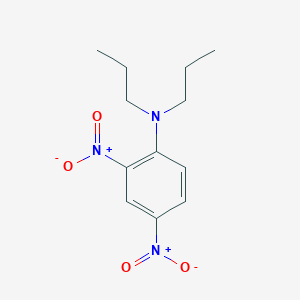
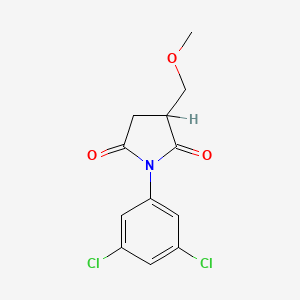
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)
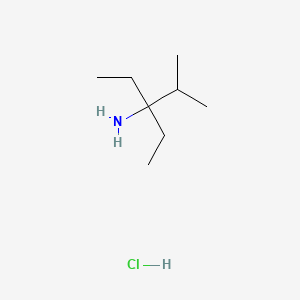
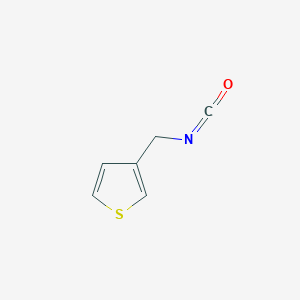
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)